Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl-
Description
Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- is a chemical compound that features a pyrimidine ring substituted with ethyl and methoxy groups
Properties
CAS No. |
198555-41-8 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(5-ethyl-2,6-dimethoxypyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C15H16N2O3/c1-4-11-12(13(18)10-8-6-5-7-9-10)16-15(20-3)17-14(11)19-2/h5-9H,4H2,1-3H3 |
InChI Key |
LAKYXPFGTZCQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1OC)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of DNA synthesis and disruption of cellular metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- (6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
Uniqueness
Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
